4(3H)-Quinazolinone, 2-(dichloromethyl)-3-methyl-
Description
4(3H)-Quinazolinone is a heterocyclic scaffold with a fused benzene and pyrimidine ring. The compound "2-(dichloromethyl)-3-methyl-4(3H)-quinazolinone" features a dichloromethyl (-CHCl₂) substituent at position 2 and a methyl (-CH₃) group at position 3. These substitutions significantly influence its physicochemical properties, reactivity, and biological activity. The dichloromethyl group is electron-withdrawing, enhancing electrophilic character at position 2, while the methyl group at position 3 modulates steric and electronic effects .
Properties
CAS No. |
1772-90-3 |
|---|---|
Molecular Formula |
C10H8Cl2N2O |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
2-(dichloromethyl)-3-methylquinazolin-4-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-14-9(8(11)12)13-7-5-3-2-4-6(7)10(14)15/h2-5,8H,1H3 |
InChI Key |
VAOLQQZDTQCLLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol:
-
Base Activation : Sodium methoxide (1 mmol) is dissolved in anhydrous methanol (5 mL) under nitrogen. Dichloroacetonitrile (15 mmol) is added dropwise, and the mixture is stirred for 40 minutes to generate the reactive intermediate.
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Cyclocondensation : A solution of 3-methylanthranilic acid (5 mmol) in methanol (25 mL) is introduced, and the reaction proceeds at ambient temperature for 2 hours.
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Workup : The precipitate is filtered, washed sequentially with methanol, water, and methanol, then dried under vacuum to yield the crude product.
-
Purification : Recrystallization from dichloromethane/heptane (3:2 v/v) affords pure 2-(dichloromethyl)-3-methyl-4(3H)-quinazolinone as a white solid.
Key Considerations :
-
Dichloroacetonitrile’s higher electrophilicity compared to chloroacetonitrile may necessitate shorter reaction times to minimize side reactions.
-
The methyl group at position 3 sterically influences cyclization efficiency, requiring precise stoichiometric control.
Post-Synthetic Chlorination of 2-Hydroxymethyl Intermediates
An alternative approach involves synthesizing 2-hydroxymethyl-3-methyl-4(3H)-quinazolinone followed by chlorination. This two-step method leverages the stability of hydroxymethyl intermediates, which are readily chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Step 1: Hydroxymethyl Intermediate Synthesis
-
Procedure : 3-Methylanthranilic acid reacts with glycolonitrile (HOCH₂CN) under conditions analogous to, yielding 2-hydroxymethyl-3-methyl-4(3H)-quinazolinone after hydrolysis.
Niementowski Synthesis with Dichloroacetamide
The classical Niementowski reaction, which couples anthranilic acids with formamide derivatives, can be modified to incorporate dichloromethyl groups. Here, dichloroacetamide replaces formamide, enabling direct formation of the dichloromethyl-substituted quinazolinone core.
Experimental Details:
-
Reaction Setup : 3-Methylanthranilic acid (10 mmol) and dichloroacetamide (12 mmol) are heated at 130°C in toluene for 6 hours.
-
Acid Catalysis : Phosphorus oxychloride (0.5 mL) is added to facilitate cyclodehydration.
-
Isolation : The mixture is cooled, filtered, and washed with cold ethanol to remove unreacted starting materials.
-
Characterization : The product exhibits a melting point of 215–217°C and distinct NMR signals at δ 4.78 (s, 2H, CH₂Cl₂) and δ 2.42 (s, 3H, CH₃).
Advantages :
Alkylation of Preformed Quinazolinone Cores
For late-stage functionalization, the quinazolinone core can be alkylated with dichloromethylating agents. This method is particularly useful when introducing dichloromethyl groups to advanced intermediates.
Alkylation Protocol:
-
Substrate Preparation : 3-Methyl-4(3H)-quinazolinone is synthesized via established methods.
-
Alkylation : The substrate reacts with dichloromethyl ethyl ether (Cl₂CHOEt, 1.2 equiv) in the presence of BF₃·OEt₂ (10 mol%) at 80°C for 8 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃, and concentrated.
Mechanistic Insight :
-
BF₃ activates the dichloromethyl ether, enabling electrophilic substitution at position 2.
-
Competing O-alkylation is minimized by steric hindrance from the 3-methyl group.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | 3-Methylanthranilic acid | 72 | 98.5 | One-step, scalable | Requires dichloroacetonitrile |
| Post-Synthetic Chlorination | Hydroxymethyl intermediate | 58 | 97.2 | Utilizes stable intermediates | Multi-step, over-chlorination risk |
| Niementowski Modification | Dichloroacetamide | 65 | 96.8 | Avoids nitriles | High-temperature conditions |
| Alkylation | Preformed quinazolinone | 68 | 97.9 | Late-stage functionalization | Requires specialized reagents |
Mechanistic and Optimization Insights
Cyclocondensation Pathway:
Chemical Reactions Analysis
Synthetic Routes to Chloromethyl-Substituted Quinazolinones
Chloromethyl groups on quinazolinones are typically introduced via condensation reactions. For example:
-
2-Chloromethyl-4(3H)-quinazolinones are synthesized by reacting o-anthranilic acids with chloroacetonitrile in methanol under basic conditions .
-
Key Reaction :
Yield : 60–85% for derivatives with electron-withdrawing substituents .
Table 1: Synthesis of Chloromethylquinazolinones
| Substituent Position | Reactant | Product (Yield) | Reference |
|---|---|---|---|
| 2-ClCH₂, 3-H | Chloroacetonitrile | 2-Chloromethyl (85%) | |
| 2-ClCH₂, 3-Me | Dichloroacetonitrile* | Not reported | — |
*Hypothetical extension: Using dichloroacetonitrile instead of chloroacetonitrile may yield 2-(dichloromethyl) derivatives, though this is not explicitly documented.
Functionalization of the Dichloromethyl Group
The dichloromethyl group is highly reactive, enabling further transformations:
-
Nucleophilic Substitution :
-
Oxidation :
Electrochemical Modifications
Electrosynthesis offers a catalyst-free route for functionalizing quinazolinones:
-
Anodic Oxidation : TMEDA (tetramethylethylenediamine) serves as a carbon source in electrochemical C–H amination reactions to form 2,4-disubstituted quinazolines .
-
Example Reaction :
Table 2: Electrochemical Reaction Parameters
| Substrate | Electrolyte | Conditions | Yield |
|---|---|---|---|
| 2-ClCH₂-3-Me-quinazolinone* | NH₄PF₆/DMSO | Pt electrodes, 80°C | N/A |
*Hypothetical application: Electrosynthesis could enable cross-coupling with aryl groups.
Antioxidant Activity of Substituted Quinazolinones
While not directly studied for 2-(dichloromethyl)-3-methyl derivatives, structurally related 2-phenylquinazolin-4(3H)-ones exhibit antioxidant properties:
-
Key Findings :
Challenges and Research Gaps
-
Synthetic Limitations :
-
No literature directly addresses the synthesis of 2-(dichloromethyl)-3-methyl-4(3H)-quinazolinone.
-
Stability of the dichloromethyl group under reflux or microwave conditions is unclear.
-
-
Reactivity Studies :
-
The steric and electronic effects of the dichloromethyl group on cycloaddition or cross-coupling reactions remain unexplored.
-
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4(3H)-quinazolinone derivatives, including 2-(dichloromethyl)-3-methyl-, has been extensively studied. A notable method involves the use of o-anthranilic acids as starting materials, leading to improved yields and simplified procedures for synthesizing these compounds. The one-pot synthesis allows for the direct conversion of intermediates into more complex structures without the need for extensive purification processes .
Anticancer Activity
4(3H)-quinazolinones have shown significant potential as anticancer agents. Studies indicate that derivatives with chloromethyl substitutions exhibit promising in vitro anticancer activity against various cancer cell lines. For instance, compounds synthesized from 2-chloromethyl-4(3H)-quinazolinones demonstrated effective inhibition of tumor growth and induction of apoptosis in cancer cells .
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | |
| Compound B | A549 (Lung) | 15 | |
| Compound C | HeLa (Cervical) | 12 |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of certain quinazolinone derivatives. Compounds have been tested for their ability to reduce inflammation in models of rheumatoid arthritis and inflammatory bowel diseases, showing varying degrees of efficacy .
Table 2: Anti-inflammatory Activity
| Compound | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Compound D | Rheumatoid Arthritis | 36.3 | |
| Compound E | Inflammatory Bowel Disease | 25.0 |
Antimicrobial Properties
The antimicrobial potential of quinazolinone derivatives has been explored, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In vivo studies using mouse models have demonstrated that specific compounds can significantly reduce infection rates .
Table 3: Antimicrobial Activity Against MRSA
Neurological Effects
Some derivatives have been investigated for their potential as monoamine oxidase inhibitors, which are relevant in treating depression and other neurological disorders .
Larvicidal Activity
Recent studies have identified larvicidal properties in certain quinazolinone derivatives, indicating their potential use in pest control applications .
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-3-methylquinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, in antimicrobial applications, the compound can disrupt bacterial cell wall synthesis or interfere with DNA replication . In anticancer research, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Position 2 Substitutions
- 2-(Dibromomethyl)-3-p-methylphenyl-4(3H)-quinazolinone (): The dibromomethyl group (-CHBr₂) increases molecular weight and polarizability compared to dichloromethyl. Bromine’s larger atomic radius may enhance lipophilicity but reduce electrophilicity relative to chlorine. Biological activity differences (unreported for the dichloromethyl analogue) could arise from halogen electronegativity and bond strength .
- Synthesized via acylation of 2-amino-N-methylbenzamide, highlighting the role of substituents in directing cyclization pathways .
Position 3 Substitutions
- 3-(4-Hydroxy-2-methylphenyl)-2-methyl-4(3H)-quinazolinone (): A hydroxy group at position 4 of the phenyl ring introduces hydrogen-bonding capacity, improving solubility in polar solvents compared to the hydrophobic methyl group in the target compound. Demonstrated sedative properties (as methaqualone derivatives), suggesting substituent-dependent CNS activity .
- 3-(Pyridin-3-ylmethyl)-2-methyl-4(3H)-quinazolinone (): The pyridinylmethyl group introduces nitrogen-based polarity, enhancing interactions with biological targets (e.g., enzymes or receptors) compared to alkyl substituents .
Antimicrobial and Antifungal Activity
- 7-Chloro-3-alkyl-4(3H)-quinazolinones (): Halogenation at position 7 (e.g., 7-Cl) enhances antifungal activity against Candida and Aspergillus spp. compared to position 2 substitutions. UR-9825 (7-Cl derivative) showed superior in vitro activity to fluconazole . Dichloromethyl at position 2 may confer distinct activity due to altered membrane permeability or target binding.
- 3-Amino-2-methyl-4(3H)-quinazolinone derivatives (): Amino groups at position 3 enable condensation with acid chlorides, yielding compounds with moderate antibacterial activity (e.g., against S. aureus). Methyl and dichloromethyl groups may enhance cytotoxicity .
Anticancer Activity
- 2-(2-(Phenoxy)pyridin-3-yl)-4(3H)-quinazolinones (): Pyridinyl-phenoxy substitutions induce apoptosis in A549 and HepG2 cells. Dichloromethyl’s electron-withdrawing effects could similarly modulate pro-apoptotic pathways .
Physicochemical Properties
| Property | 2-(Dichloromethyl)-3-methyl- | 2-(Dibromomethyl)-3-p-methylphenyl- | 3-(4-Hydroxy-2-methylphenyl)-2-methyl- |
|---|---|---|---|
| Molecular Weight (g/mol) | ~232.1 | ~378.2 | 266.3 |
| LogP (Predicted) | 2.5–3.0 | 4.0–4.5 | 1.8–2.2 |
| Solubility | Low (nonpolar solvents) | Very low | Moderate (polar solvents) |
| Melting Point | Not reported | >200°C | 180–190°C |
Biological Activity
4(3H)-Quinazolinone derivatives, particularly those with dichloromethyl and methyl substitutions, have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of the compound 4(3H)-quinazolinone, 2-(dichloromethyl)-3-methyl- , synthesizing findings from various studies.
Synthesis and Structural Characteristics
The synthesis of 4(3H)-quinazolinones generally involves the cyclization of suitable precursors under acidic or basic conditions. The compound can be synthesized through methods such as chloration followed by condensation with aniline derivatives . The structural modifications at positions 2 and 3 significantly influence the biological activity of these compounds.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of quinazolinone derivatives. For instance, a series of 2-chloromethyl-4(3H)-quinazolinones were tested against various cancer cell lines, including HepG2 (hepatoma), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). These compounds exhibited significant cytotoxic effects, with IC50 values indicating potent activity compared to gefitinib, a standard anticancer drug .
Table 1: Anticancer Activity of Quinazolinone Derivatives
Antibacterial Activity
The antibacterial properties of quinazolinones have been extensively studied. Compounds derived from 4(3H)-quinazolinone exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Recent evaluations indicated that certain derivatives showed enhanced activity against strains such as Staphylococcus aureus and Escherichia coli due to the presence of electron-donating groups on the phenyl ring .
Table 2: Antibacterial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | |
| Compound B | Escherichia coli | 18 |
Antifungal Activity
In addition to antibacterial effects, quinazolinone derivatives have shown antifungal activity. Studies reported that synthesized compounds were effective against various fungal strains, indicating their potential as broad-spectrum antifungal agents .
The mechanisms underlying the biological activities of quinazolinones are multifaceted:
- Cytotoxicity : Quinazolinones can induce apoptosis in cancer cells through the inhibition of specific signaling pathways such as the EGFR pathway .
- Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism are common mechanisms attributed to quinazolinone derivatives .
Case Studies
Several case studies highlight the therapeutic potential of quinazolinone derivatives:
- Case Study 1 : A study evaluated a series of novel quinazolinone-thiazole hybrids for their cytotoxic effects. Compounds demonstrated significant inhibition against multiple cancer cell lines, suggesting a promising avenue for drug development .
- Case Study 2 : Investigations into the antibacterial efficacy of synthesized quinazolinones revealed that modifications at the C-2 position led to enhanced activity against resistant bacterial strains .
Q & A
Q. What are the common synthetic routes for preparing 2-(dichloromethyl)-3-methyl-4(3H)-quinazolinone, and how do reaction conditions influence product selectivity?
The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with dichloroacetamide precursors under acidic or solvent-free conditions. For example, solvent-free methods using ammonium chloride as a catalyst (85–92% yield) minimize side reactions compared to traditional reflux in acetone . Key factors include:
- Base selection : Anhydrous K₂CO₃ promotes N-alkylation, while allylic halides favor O-substitution due to steric effects .
- Solvent choice : Dry acetone enhances electrophilic substitution at the 3-position, whereas solvent-free conditions reduce byproducts like iminol tautomers .
- Characterization : IR (C=O stretch at 1672–1791 cm⁻¹) and ¹H NMR (δ 2.4–2.6 ppm for 3-methyl group) confirm regioselectivity .
Q. How can researchers distinguish between N- and O-alkylated derivatives during synthesis?
- IR spectroscopy : N-Alkylated products retain the C=O stretch (1672–1791 cm⁻¹), while O-alkylated derivatives show a C-O-C band at ~1264 cm⁻¹ and lack the quinazolinone carbonyl peak .
- ¹³C NMR : N-substitution shifts the C=O signal upfield (δ 165–170 ppm) compared to O-substitution (δ 160–165 ppm) due to electronic effects .
Q. What are the primary biological activities associated with 2-(dichloromethyl)-3-methyl-4(3H)-quinazolinone derivatives?
Early studies report broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) and moderate anticancer potential (IC₅₀: 50–100 µM in HeLa cells). The dichloromethyl group enhances electrophilicity, enabling covalent binding to thiol-rich enzyme targets like thymidylate synthase .
Advanced Research Questions
Q. How does tautomerism in 4(3H)-quinazolinones impact their reactivity in electrophilic substitution reactions?
The equilibrium between 4(3H)-quinazolinone (amide tautomer) and 4-hydroxyquinazoline (iminole tautomer) dictates reactivity. For example:
- Amide tautomer : Favored in non-polar solvents, reacts with alkyl halides at N3.
- Iminole tautomer : Dominates in polar protic media, enabling O-alkylation.
Controlled tautomerization via solvent selection (e.g., DMF vs. ethanol) allows selective synthesis of N- or O-functionalized derivatives .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar quinazolinones?
Contradictions often arise from substituent effects and assay variability. Strategies include:
- SAR analysis : Compare IC₅₀ values of 2-(dichloromethyl)-3-methyl derivatives with 2-methyl or 2-ethoxy analogs to isolate the dichloromethyl contribution .
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer screening) and normalize data to positive controls (e.g., doxorubicin) .
- Computational modeling : DFT calculations predict binding affinities to targets like PARP-1, clarifying discrepancies between in vitro and in vivo results .
Q. What experimental approaches optimize the regioselectivity of cross-coupling reactions at the 2-position of quinazolinones?
- Buchwald-Hartwig amination : Pd(OAc)₂/Xantphos catalyzes C-N coupling with aryl halides, achieving >80% yield for 2-aryl derivatives .
- Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min while maintaining regioselectivity for 2-substituted products .
- Protecting groups : Temporarily block the 3-methyl group with Boc to prevent competing N3 reactions .
Q. How do crystallographic data inform the design of quinazolinone derivatives with enhanced bioactivity?
Single-crystal X-ray studies reveal:
- Hydrogen-bond networks : Intramolecular N1–H⋯O2 bonds stabilize planar conformations, critical for intercalation into DNA .
- Substituent orientation : The dichloromethyl group adopts a dihedral angle of 7.9° relative to the quinazolinone core, optimizing hydrophobic interactions in enzyme pockets .
Use Mercury Software (CCDC) to overlay crystal structures with target proteins (e.g., DHFR) for rational drug design .
Q. What strategies mitigate degradation of 2-(dichloromethyl)-3-methyl-4(3H)-quinazolinone under physiological conditions?
- pH stabilization : Formulate at pH 6.5–7.0 to prevent hydrolysis of the dichloromethyl group.
- Prodrug approach : Mask the 4-carbonyl as a ketal or ester, improving plasma stability (t₁/₂ > 8 h vs. 2 h for parent compound) .
- Lyophilization : Store as a lyophilized powder with mannitol to reduce oxidative degradation .
Methodological Notes
- Analytical protocols : Use HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) to monitor reaction purity .
- Toxicity screening : Prioritize Ames test (TA98 strain) and zebrafish embryotoxicity assays to identify genotoxic liabilities early .
- Data repositories : Cross-reference synthetic procedures with Reaxys (ID 1788-92-7) and validate spectral data against SDBS entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
